molecular formula C14H18BrNO4 B1413237 tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate CAS No. 352356-89-9

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate

Cat. No.: B1413237
CAS No.: 352356-89-9
M. Wt: 344.2 g/mol
InChI Key: OPIDCOPMWIELBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H18BrNO4. It is commonly used in research and development, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a bromo-substituted phenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Carbamate Formation: The phenoxyethyl intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product.

Common reagents used in these reactions include alkylating agents, tert-butyl isocyanate, and suitable solvents such as dichloromethane or tetrahydrofuran. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyethyl carbamates.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate
  • tert-Butyl (2-(4-bromo-2-methoxyphenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate is unique due to the presence of both a bromo and a formyl group on the phenoxyethyl moiety. This combination allows for versatile chemical transformations and the synthesis of a wide range of derivatives, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-formylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIDCOPMWIELBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.